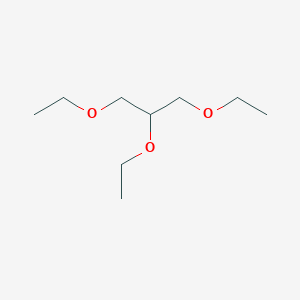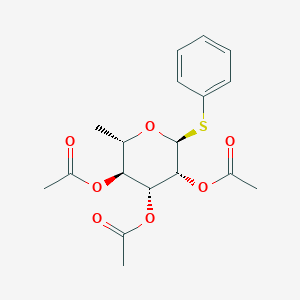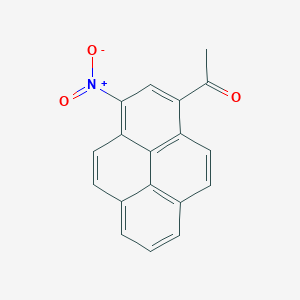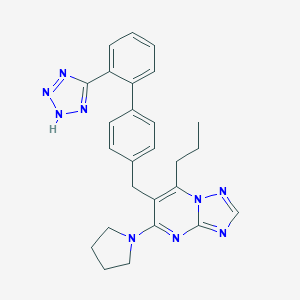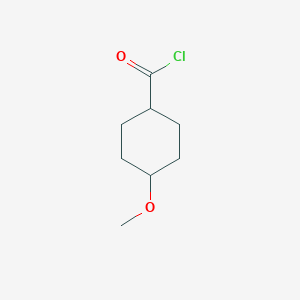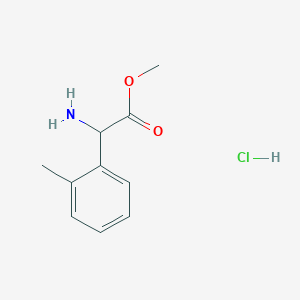![molecular formula C34H43N5O3 B066817 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- CAS No. 188633-51-4](/img/structure/B66817.png)
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the pyrimidine family, which is widely used in the pharmaceutical industry for the synthesis of various drugs.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and replication. The compound has been shown to inhibit the activity of DNA polymerase, which is required for DNA replication. It has also been shown to inhibit the activity of ribonucleotide reductase, which is required for the synthesis of DNA precursors.
Biochemical And Physiological Effects
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell growth and proliferation. The compound has been tested in animal models, and it has been shown to have a low toxicity profile.
Advantages And Limitations For Lab Experiments
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has several advantages for lab experiments. The compound is readily available, and the synthesis method has been optimized to increase the yield and purity of the compound. The compound has been extensively studied, and its potential therapeutic applications have been well established. However, the compound has some limitations for lab experiments. The compound is sensitive to light and air, and it requires specialized equipment and expertise for handling and storage.
Future Directions
There are several future directions for the research on 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-. One potential direction is to further investigate its potential therapeutic applications. The compound has shown promising results in inhibiting cancer cell growth, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is to investigate the mechanism of action of the compound. The compound has been shown to inhibit the activity of certain enzymes, but the exact mechanism of action is not fully understood. Finally, future research could focus on optimizing the synthesis method of the compound to increase its yield and purity.
Synthesis Methods
The synthesis of 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- involves a multi-step process that requires specialized equipment and expertise. The method involves the use of various reagents and solvents, including pyrimidine, cyclohexylamine, methyl butyrate, and pyrrolidine. The reaction is carried out under controlled conditions, and the final product is obtained after several purification steps. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C. The antibacterial activity of the compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
CAS RN |
188633-51-4 |
|---|---|
Product Name |
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- |
Molecular Formula |
C34H43N5O3 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-N-(4-methoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C34H43N5O3/c1-24(2)22-31(32(40)35-26-14-8-5-9-15-26)39(27-16-18-28(42-3)19-17-27)33(41)30-23-29(25-12-6-4-7-13-25)36-34(37-30)38-20-10-11-21-38/h4,6-7,12-13,16-19,23-24,26,31H,5,8-11,14-15,20-22H2,1-3H3,(H,35,40) |
InChI Key |
NEECDCWAFAPDLT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)C(=O)C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCC5 |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)C(=O)C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCC5 |
synonyms |
4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



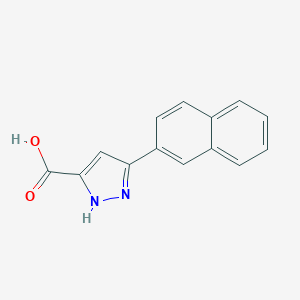
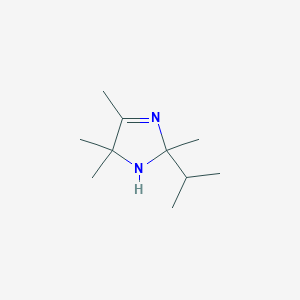
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
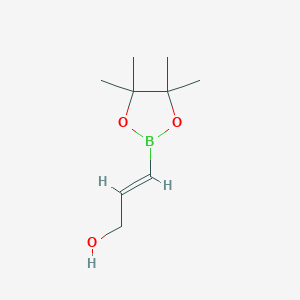
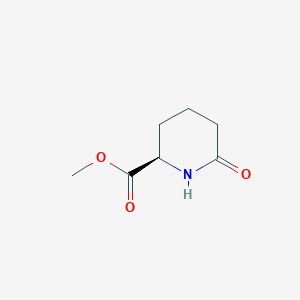
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
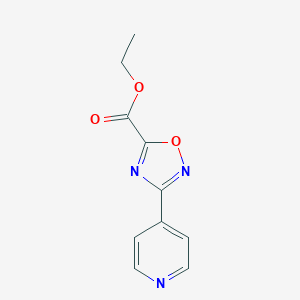
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
